molecular formula C24H20N2O6 B1363407 Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid CAS No. 374791-01-2

Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid

Cat. No.: B1363407
CAS No.: 374791-01-2
M. Wt: 432.4 g/mol
InChI Key: SFZOBIQWMMCMFE-QFIPXVFZSA-N
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Description

Stereochemical Control

The (S)-configuration at the β-carbon introduces chirality essential for:

  • Receptor-ligand specificity in drug candidates
  • Secondary structure induction in synthetic peptides
  • Enantioselective catalysis when used as a chiral auxiliary

Functional Versatility

The 3-nitrophenyl moiety provides unique reactivity:

  • Electron-deficient aromatic system facilitates:
    • Suzuki-Miyaura cross-coupling reactions
    • Nucleophilic aromatic substitutions
  • Fluorescence quenching capability enables:
    • FRET-based protein folding studies
    • Real-time monitoring of peptide assembly

SPPS Compatibility

Compared to conventional amino acids, this derivative offers:

Feature Advantage Source
Orthogonal Fmoc protection Enables sequential synthesis of long peptides
Nitrophenyl side chain Serves as UV-active synthesis monitor
β-amino acid backbone Enhances metabolic stability in peptidomimetics

Overview of Current Applications

Peptide Engineering

The compound is indispensable for constructing:

  • Conformationally constrained peptides : The β-amino acid structure induces 14-helix formation in aqueous solutions, as evidenced by NMR studies of spiroligomers.
  • Multivalent ligands : Three nitro groups per molecule enable dendritic peptide architectures for antibody production.

Pharmaceutical Development

  • Kinase inhibitors : Serves as core structure in ATP-competitive inhibitors targeting EGFR and VEGFR2.
  • Protease substrates : The 3-nitrophenyl group acts as chromophore in activity-based probes for caspase-3.

Materials Science

Recent applications include:

  • Self-assembling hydrogels : Nitro-aromatic π-stacking creates shear-thinning biomaterials.
  • Photoresponsive polymers : Undergoes nitro-to-nitrosyl conversion under UV light for controlled drug release.

Analytical Chemistry

  • Mass spectrometry tags : Enhances ionization efficiency of hydrophobic peptides by 3.2-fold in MALDI-TOF.
  • Chromatographic standards : Serves as retention time marker for UPLC peptide separations.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)13-22(15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZOBIQWMMCMFE-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374791-01-2
Record name Fmoc-(S)-3-amino-3-(3-nitro-phenyl)-propionic acid
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Preparation Methods

Detailed Synthesis Example

From the literature, a detailed preparation of a related Fmoc-protected nitrobenzyl amino acid was reported:

  • The nitrophenyl-containing amino acid (Tyr(Nb)-OH) was reacted with Fmoc-OSu in an acetonitrile/water mixture with triethylamine.
  • The reaction mixture was stirred overnight at room temperature.
  • The crude product was dried and purified by flash chromatography using dichloromethane/methanol gradients.
  • The yield was high (around 95-97%), and the product was isolated as an orange-brown solid.

This method can be adapted for Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid by using the corresponding amino acid precursor.

Solubility and Stock Solution Preparation

For practical use, the compound is often prepared as stock solutions. The solubility depends on the solvent, with DMSO being a common choice. The preparation of stock solutions involves dissolving weighed amounts of the compound in precise volumes of solvent to achieve desired molarities (e.g., 1 mM, 5 mM, 10 mM). Heating to 37°C and ultrasonic agitation can improve solubility.

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 2.3125 0.4625 0.2313
5 11.5626 2.3125 1.1563
10 23.1251 4.625 2.3125

Table 1: Stock solution preparation volumes for this compound in mL for different concentrations and amounts.

Analytical and Purification Techniques

Research Findings and Applications Related to Preparation

  • The Fmoc protection strategy is standard and well-established, allowing for efficient incorporation into peptides via solid-phase peptide synthesis (SPPS).
  • The nitrophenyl group provides a functional handle for further chemical modifications or photoactivation, as demonstrated in related compounds where nitrobenzyl groups are cleaved upon UV exposure.
  • The compound’s preparation methods have been optimized for high yield and purity, enabling its use in drug development and bioconjugation research.

Summary Table: Key Preparation Parameters

Parameter Details
Starting material (S)-3-amino-3-(3-nitrophenyl)propanoic acid or precursor
Protection reagent Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester)
Solvent system Acetonitrile/water mixture
Base Triethylamine
Reaction temperature Room temperature
Reaction time Overnight (approx. 12-24 hours)
Purification method Flash chromatography (DCM/MeOH gradient)
Yield Typically 95-97%
Storage Dry, sealed, RT for solid; stock solutions at -80°C or -20°C
Solubility enhancement Heat to 37°C, ultrasonic bath

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Nitric acid or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is widely used in peptide synthesis as a building block. Its Fmoc protecting group is easily removed under mild conditions, making it suitable for solid-phase peptide synthesis.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The nitrophenyl group can act as a chromophore, allowing for spectroscopic analysis.

Medicine: The compound is used in the development of peptide-based drugs. Its unique structure allows for the design of peptides with specific biological activities.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics. It is also used in the production of diagnostic reagents.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid involves its incorporation into peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The nitrophenyl group can participate in various chemical reactions, influencing the overall reactivity and properties of the peptide.

Molecular Targets and Pathways: The compound targets specific amino acid residues in peptides, allowing for the selective modification of peptides. The pathways involved include peptide bond formation and subsequent deprotection of the Fmoc group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Nitrophenyl Derivatives

a) Fmoc-(S)-3-Amino-3-(2-Nitrophenyl)Propionic Acid
  • CAS : 517905-93-0
  • Molecular Formula : C₂₄H₂₀N₂O₆ (MW: 432.43 g/mol)
  • Key Differences: The nitro (-NO₂) group is at the 2-position of the phenyl ring, altering electronic effects and steric interactions compared to the 3-nitro isomer. The R-configuration enantiomer (Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid) is also commercially available, demonstrating divergent chiral recognition in peptide assemblies .
b) Fmoc-(S)-3-Amino-3-(4-Nitrophenyl)Propionic Acid
  • CAS: Not explicitly listed in evidence but inferred from structural trends.
Table 1: Nitrophenyl Derivatives Comparison
Property 3-Nitro Isomer (Target) 2-Nitro Isomer (R/S) 4-Nitro Isomer (Hypothetical)
CAS Number 374791-01-2 517905-93-0 N/A
Nitro Position meta ortho para
Molecular Weight (g/mol) 432.43 432.43 432.43
Configuration S R/S S (assumed)
Applications Peptide SAR studies Chiral probes N/A

Fluorophenyl Analogs

a) Fmoc-(S)-3-Amino-3-(2-Fluorophenyl)Propionic Acid
  • CAS : 511272-50-7
  • Molecular Formula: C₂₄H₂₀FNO₅ (MW: 409.42 g/mol)
  • Key Differences: Replacement of -NO₂ with -F reduces electron-withdrawing effects, lowering reactivity in coupling reactions . Fluorine’s small size minimizes steric hindrance, enhancing compatibility with enzymatic ligation .
b) Fmoc-(S)-3-Amino-3-(4-Fluorophenyl)Propionic Acid
  • CAS: Not specified, but structurally analogous to .
  • Key Differences :
    • The para-fluorine substituent provides a balance between electronic effects and spatial demands, often used in antimicrobial peptide analogs .

Trifluoromethyl and Heterocyclic Derivatives

a) Fmoc-(R)-3-Amino-3-(3-Trifluoromethylphenyl)Propionic Acid
  • CAS : 517905-87-2
  • Molecular Formula: C₂₅H₂₀F₃NO₄ (MW: 479.43 g/mol)
  • Key Differences :
    • The -CF₃ group is strongly hydrophobic and electron-withdrawing, enhancing metabolic stability in therapeutic peptides .
b) Fmoc-L-3-Pyridylalanine
  • CAS : 6957974 (PubChem CID)
  • Molecular Formula : C₂₄H₂₀N₂O₄ (MW: 424.43 g/mol)
  • Key Differences :
    • Replacement of phenyl with pyridyl introduces basicity and hydrogen-bonding capacity, useful in metal-binding peptides .

Stereochemical Variants

  • Fmoc-(R)-3-Amino-3-(3-Nitrophenyl)Propionic Acid: Not explicitly described in evidence but likely exists as the enantiomeric pair to the target compound. Such variants are critical for probing chiral selectivity in enzyme-substrate interactions .

Biological Activity

Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is a non-natural amino acid widely utilized in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). Its unique structure, characterized by the presence of a 3-nitrophenyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, enhances its utility in various biochemical applications. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : Approximately 432.43 g/mol
  • Key Structural Features :
    • Fmoc protecting group
    • 3-nitrophenyl moiety
    • Propanoic acid backbone

Synthesis

The synthesis of this compound typically involves:

  • Protection of the Amino Group : The amino group is protected with the Fmoc group to prevent premature reactions during peptide assembly.
  • Coupling Reactions : The compound is incorporated into peptides using standard SPPS protocols.
  • Deprotection : After peptide synthesis, the Fmoc group is selectively removed to allow for further reactions.

Peptide Synthesis

This compound serves as a crucial building block in SPPS, facilitating the creation of complex peptides with high purity and yield. The nitrophenyl group can influence the electronic properties of the resulting peptides, potentially affecting their biological interactions and stability.

Drug Development

The compound's unique structure enables the incorporation of specific functionalities into peptide-based drugs. This characteristic is particularly valuable in designing therapeutics aimed at targeting specific biological pathways or receptors, enhancing drug efficacy and selectivity .

Bioconjugation

This compound can be utilized in bioconjugation processes, linking peptides to biomolecules or drugs. This application is essential for developing targeted therapeutic agents that improve delivery and efficacy in medical applications .

Neuroscience Research

Due to its structural properties, this compound is employed in studies related to neurotransmitter pathways. Its nitrophenyl group allows for potential interactions with neurotransmitter receptors, aiding in understanding neurological disorders and developing neuroactive compounds .

Fluorescent Labeling

The nitrophenyl moiety can also be modified for use in fluorescent labeling techniques. This application assists researchers in visualizing and tracking peptides within biological systems, enhancing cellular process studies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Fmoc-(R)-3-amino-3-(3-nitrophenyl)propanoic acidSimilar structure but with R configurationPotentially different biological activity profile
Fmoc-(S)-2-amino-2-(4-nitrophenyl)propanoic acidDifferent nitrophenyl substitutionVariations in electronic properties affecting reactivity
Fmoc-GlycineSimplest amino acid structureServes as a fundamental building block in peptide synthesis

Case Studies and Research Findings

Recent studies have focused on the interactions of peptides containing this compound with various biological targets. For instance:

  • Interaction Studies : Research utilizing techniques such as surface plasmon resonance (SPR) has revealed insights into how peptides incorporating this amino acid interact with receptors involved in cellular signaling pathways.
  • Therapeutic Applications : Investigations have demonstrated that peptides synthesized with this compound can exhibit enhanced binding affinities to target proteins compared to those without it.
  • Neuroactive Compounds : Studies exploring the effects of nitrophenyl-containing peptides on neurotransmitter release have provided evidence for their potential role in modulating synaptic activity.

Q & A

Q. What are the primary synthetic routes for preparing Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid?

The synthesis typically involves coupling the nitro-substituted phenylalanine derivative with an Fmoc-protecting group. Key steps include:

  • Enantioselective synthesis : Using chiral catalysts to ensure the (S)-configuration, followed by Fmoc protection via carbodiimide coupling (e.g., DCC or EDC) in anhydrous DMF .
  • Nitro group stability : Ensuring nitro group integrity during synthesis by avoiding strong reducing agents. Reactions are monitored via TLC or HPLC for intermediate purity .
  • Purification : Flash chromatography or preparative HPLC to isolate the final product, confirmed by 1H^1H-NMR and mass spectrometry .

Q. How is this compound characterized in research settings?

Standard characterization includes:

  • Spectroscopic analysis : 1H^1H-NMR (δ 7.5–8.5 ppm for aromatic protons, δ 4.2–4.5 ppm for α-proton) and 13C^{13}C-NMR for backbone confirmation .
  • Mass spectrometry : Exact mass determination (e.g., m/z 432.1388 for C24_{24}H20_{20}N2_2O6_6) using ESI-MS or MALDI-TOF .
  • Chiral HPLC : To verify enantiopurity using a chiral stationary phase (e.g., Chiralpak IA) .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. For biological assays, dissolve in DMSO and dilute with buffer (pH 7.4) .
  • Stability : Store at -20°C under desiccation to prevent Fmoc deprotection. Avoid prolonged exposure to light due to nitro group photosensitivity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield for enantiopure Fmoc-protected derivatives?

  • Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) to enhance enantiomeric excess (ee > 98%) .
  • Protecting group strategy : Compare Fmoc with alternative groups (e.g., Boc) for stability during nitro group reactions .
  • Reaction monitoring : Use in-situ FTIR to track carbodiimide-mediated coupling efficiency and minimize side products .

Q. What role does this compound play in peptide synthesis and enzymatic ligation?

  • Peptide backbone modification : Incorporates a rigid, nitro-substituted phenyl group to study steric effects on peptide folding .
  • Enzymatic C-to-C ligation : Used in Sortase A-mediated ligation for site-specific conjugation, leveraging its β-amino acid structure to enhance protease resistance .
  • Fluorescent probes : The nitro group can be reduced to an amine for subsequent fluorophore tagging .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Dynamic effects : Aromatic proton shifts may vary due to nitro group electron-withdrawing effects. Compare with DFT-calculated chemical shifts .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts from incomplete Fmoc protection .

Q. What strategies are used to analyze chiral purity in complex mixtures?

  • Diastereomeric salt formation : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) .
  • Advanced chromatography : Employ chiral GC-MS or supercritical fluid chromatography (SFC) for high-resolution separation .

Q. How does computational modeling aid in understanding this compound’s reactivity?

  • DFT calculations : Predict nitro group reduction potentials and Fmoc deprotection kinetics under acidic conditions .
  • Molecular docking : Simulate interactions with enzymes (e.g., peptidyl transferases) to design inhibitors or substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid
Reactant of Route 2
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Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid

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